Product packaging for (S)-2-(3-Chlorophenyl)pyrrolidine(Cat. No.:CAS No. 1217643-09-8)

(S)-2-(3-Chlorophenyl)pyrrolidine

Cat. No.: B2366499
CAS No.: 1217643-09-8
M. Wt: 181.66
InChI Key: SRTPGDGQKPCDMC-JTQLQIEISA-N
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Description

Significance of Chiral Pyrrolidines in Contemporary Chemical Research

Chiral pyrrolidines are of paramount significance in modern chemical research due to their frequent appearance in natural products, pharmaceuticals, and as powerful tools in asymmetric synthesis. nih.gov The stereochemistry of the pyrrolidine (B122466) ring profoundly influences the biological activity of a molecule. Since proteins and other biological targets are inherently chiral, they often exhibit stereoselectivity, meaning that one enantiomer of a chiral drug may have a different, more potent, or less toxic effect than the other. researchgate.netnih.govmdpi.com This enantioselectivity is a critical consideration in drug design and development, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA). nih.gov

The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for a greater exploration of three-dimensional chemical space. nih.govresearchgate.netnih.gov This conformational flexibility, combined with the presence of chiral centers, enables the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.gov The ability to control the stereochemistry of the pyrrolidine scaffold is therefore a key strategy for developing highly selective and effective molecules. nih.gov

The Pyrrolidine Moiety as a Versatile Scaffold and Pharmacophore in Drug Discovery

The pyrrolidine ring is a highly privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. nih.gov Its versatility stems from several key features. The sp3-hybridized carbon atoms allow for a three-dimensional structure that can effectively present pharmacophoric groups in a specific orientation for optimal target binding. nih.govresearchgate.netnih.gov The nitrogen atom can act as a hydrogen bond acceptor and a point for further functionalization, allowing for the fine-tuning of a compound's physicochemical properties.

The pyrrolidine scaffold is a core component of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.gov For instance, derivatives of pyrrolidine have been investigated as inhibitors of enzymes like histone deacetylase 2 (HDAC2) and as antagonists for receptors such as the CXCR4 chemokine receptor. nih.gov The adaptability of the pyrrolidine ring makes it a valuable building block for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. nih.gov

Overview of 2-Arylpyrrolidines in Academic Studies and Their Research Trajectory

Within the broad class of pyrrolidines, 2-arylpyrrolidines represent a significant subclass that has garnered considerable attention in academic research. The direct attachment of an aryl group to the 2-position of the pyrrolidine ring introduces a key structural element that can engage in various intermolecular interactions, including π-stacking and hydrophobic interactions, with biological targets.

Research into 2-arylpyrrolidines has explored their potential in a variety of therapeutic areas. For example, studies have investigated their use in developing anticonvulsant and antinociceptive agents. mdpi.comnih.gov The synthesis of these compounds often involves methodologies such as 1,3-dipolar cycloadditions and various cyclization strategies. nih.govorganic-chemistry.org The research trajectory for 2-arylpyrrolidines continues to evolve, with ongoing efforts to develop novel synthetic routes and to explore their structure-activity relationships (SAR) for a range of biological targets.

Research Scope and Objectives Pertaining to (S)-2-(3-Chlorophenyl)pyrrolidine

The specific compound, this compound, combines the key features of a chiral pyrrolidine with a 2-aryl substituent, in this case, a 3-chlorophenyl group. The "S" designation indicates a specific stereochemical configuration at the chiral center at the 2-position of the pyrrolidine ring. The presence of the chlorine atom on the phenyl ring can influence the compound's electronic properties and its potential for halogen bonding, which can be a significant interaction in ligand-protein binding.

The primary research objective for a compound like this compound is typically to investigate its potential as a building block or a final active molecule in medicinal chemistry. This involves its synthesis, often as a chiral compound, and its evaluation in various biological assays to determine its pharmacological profile. For instance, related structures, such as 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives, have been synthesized and evaluated for their anticonvulsant and analgesic activities. mdpi.comnih.gov The specific research into this compound would aim to understand how the combination of the (S)-pyrrolidine scaffold and the 3-chlorophenyl substituent contributes to its biological activity and to explore its potential applications in drug discovery.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1360440-58-9 (for the hydrochloride salt)
Molecular Formula C10H12ClN
Appearance Not specified in the provided results
Chirality (S)-enantiomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClN B2366499 (S)-2-(3-Chlorophenyl)pyrrolidine CAS No. 1217643-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTPGDGQKPCDMC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization Strategies and Structure Activity Relationship Sar Studies of S 2 3 Chlorophenyl Pyrrolidine Analogs

Systematic Chemical Modifications of the Pyrrolidine (B122466) Core

The chemical modification of the (S)-2-(3-chlorophenyl)pyrrolidine scaffold has been a key strategy to develop novel analogs with improved potency and selectivity. These modifications have targeted the pyrrolidine nitrogen, other positions on the pyrrolidine ring, and the appended aryl group.

N-Substitution Patterns and Their Impact on Biological Activity

The nitrogen atom of the pyrrolidine ring is a prime site for substitution, with a significant percentage of FDA-approved drugs containing a substituted pyrrolidine moiety. nih.gov In the context of this compound analogs, N-substitution has been shown to have a profound impact on biological activity.

For instance, in a series of pyrrolidine-based inhibitors of neutral sphingomyelinase 2 (nSMase2), replacing an N-acetamide group with a phenyl carbamoyl (B1232498) group led to a significant change in inhibitory activity. researchgate.net Similarly, the transformation of the sulfonamide moiety attached to the pyrrolidine nitrogen into amides, carbamides, and tertiary amines resulted in inactive inhibitors of the glycine (B1666218) transporter 1 (GlyT1), highlighting the sensitivity of this position to structural changes. nih.gov

Table 1: Impact of N-Substitution on Biological Activity

Parent ScaffoldN-SubstituentBiological TargetImpact on ActivityReference
(S)-2-(Aryl)pyrrolidineAcetamidenSMase2Active researchgate.net
(S)-2-(Aryl)pyrrolidinePhenyl CarbamoylnSMase2Altered Activity researchgate.net
(S)-2-(Aryl)pyrrolidine-sulfonamideAmides, Carbamides, Tertiary AminesGlyT1Inactive nih.gov

Modifications at Other Pyrrolidine Ring Positions (e.g., 3rd, 5th)

Modifications at other positions of the pyrrolidine ring, such as the 3rd and 5th positions, have also been explored to modulate biological activity. Substituents at the C-4 position can influence the puckering of the ring, which in turn affects pharmacological efficacy. nih.gov

In a study on pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov For pyrrolidine-2,5-dione derivatives, substituents at the 3-position were found to strongly affect anticonvulsant activity. nih.gov The introduction of a methyl group at the 3-position of the pyrrolidine ring can also lead to distinct biological profiles, with the (3R)-methyl derivative promoting pure ERα antagonism, while the (3S)-methyl or unsubstituted pyrrolidine does not. nih.gov

Diversification of the Aryl Moiety and Its Influence on Biological Profiles

The nature and substitution pattern of the aryl group attached to the pyrrolidine ring are critical determinants of biological activity. In the case of this compound, the 3-chloro substitution on the phenyl ring is a key feature.

Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives

The systematic derivatization of the this compound scaffold has enabled the elucidation of detailed structure-activity relationships (SAR). nih.gov These studies correlate specific structural features with observed biological responses, providing a roadmap for the design of more effective compounds.

Correlation of Substituent Electronic and Steric Factors with Biological Response

The electronic and steric properties of substituents on both the pyrrolidine ring and the aryl moiety play a crucial role in determining biological activity. nih.govnih.gov For instance, in the development of GlyT1 inhibitors, the introduction of fluorophenyl substituents at the 3-position of the pyrrolidine ring led to enhanced potency, suggesting a favorable electronic interaction. nih.gov

The lipophilicity of substituents is another important factor. In a series of TRPV1 antagonists, hydrophobic substituents at the 2- or 3-positions of the pyrrolidine ring retained potency, whereas hydrophilic substituents led to a loss of activity. nih.gov Furthermore, QSAR (Quantitative Structure-Activity Relationship) studies on 1,3-diarylpropenones have shown a significant correlation between electronic, steric, and lipophilic parameters and their anti-inflammatory activity. nih.gov

Table 2: Correlation of Physicochemical Properties with Biological Activity

Compound SeriesSubstituent PositionFavorable PropertyBiological EffectReference
Pyrrolidine SulfonamidesPyrrolidine C3Fluorophenyl (Electronic)Enhanced Potency nih.gov
TRPV1 AntagonistsPyrrolidine C2/C3HydrophobicRetained Potency nih.gov
1,3-DiarylpropenonesAryl RingsElectronic, Steric, LipophilicAnti-inflammatory Activity nih.gov

Investigation of Stereochemical Influences on Biological Activity and Binding Modes

Stereochemistry is a critical factor influencing the biological activity of pyrrolidine derivatives, as different stereoisomers can exhibit distinct binding modes and pharmacological profiles. nih.govnih.gov The (S)-configuration of the 2-(3-chlorophenyl)pyrrolidine (B1352048) core is often crucial for its intended biological effect.

For example, the anticonvulsant activity of certain pyrrolidine derivatives is stereospecific. nih.gov Similarly, the introduction of a chiral center at the 3-position of the pyrrolidine ring can lead to stereoisomers with vastly different activities, such as the case with the (3R)-methylpyrrolidine derivative acting as a pure ERα antagonist. nih.gov Molecular modeling studies have often been employed to understand how the spatial orientation of substituents affects binding to the target protein. nih.gov These studies help in visualizing the key interactions and explaining the observed differences in activity between stereoisomers.

Conformational Analysis and its Impact on Pharmacological Profiles

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For this compound and its analogs, conformational analysis provides essential insights into the spatial orientation of key pharmacophoric features, which in turn governs their pharmacological activity, particularly as inhibitors of monoamine transporters such as the dopamine (B1211576) transporter (DAT). The relative orientation of the 3-chlorophenyl group with respect to the pyrrolidine ring, as well as the puckering of the pyrrolidine ring itself, are key conformational variables that influence binding affinity and selectivity.

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. In the context of 2-substituted pyrrolidines, the substituent can adopt either a pseudo-axial or a pseudo-equatorial position. These conformational preferences can be influenced by the nature of other substituents on the pyrrolidine ring and the surrounding chemical environment. Computational studies on related pyrrolidine systems have shown that the energy barrier between these conformations can be small, suggesting that multiple conformations may exist in equilibrium.

A crucial conformational parameter for this compound analogs is the torsion angle defined by the bond connecting the phenyl ring to the pyrrolidine ring. This rotation determines the spatial projection of the chloro-substituent and the aromatic ring. The interaction of this substituted phenyl ring with specific amino acid residues within the binding pockets of transporters like DAT is a key determinant of binding affinity. For instance, research on various phenyl-substituted ligands for monoamine transporters has established that the substitution pattern on the phenyl ring significantly impacts potency and selectivity. The 3-chloro substitution, in particular, has been identified as favorable for high-affinity binding at the DAT in related scaffolds.

In the development of analogs, constraining the conformation of the molecule is a common strategy to enhance affinity and selectivity. By introducing additional chemical linkages or bulky groups, the rotational freedom of the phenyl ring or the flexibility of the pyrrolidine ring can be reduced. This "conformational locking" can force the molecule into a bioactive conformation that is more favorable for binding to its target. For example, studies on pyrrolidine amide derivatives have shown that conformationally restricted linkers can improve selectivity for specific enzymes. acs.org

The pharmacological profile of these compounds is intricately linked to these conformational features. For instance, the affinity for the vesicular monoamine transporter-2 (VMAT2) and DAT is sensitive to the spatial relationship between the aromatic ring and the nitrogen atom of the pyrrolidine. Structure-activity relationship (SAR) studies on pyrrolidine analogs of lobelane, which also feature a 2-substituted pyrrolidine ring, have demonstrated that modifications affecting the conformational flexibility of the molecule can lead to significant changes in VMAT2 binding and functional inhibition.

The following table summarizes the structure-activity relationships of selected pyrrolidine analogs, highlighting the impact of conformational and structural modifications on their pharmacological activity.

Compound IDCore StructureR Group ModificationKey Pharmacological Finding
Analog A 3-(3-Chlorophenyl)-pyrrolidine-2,5-dioneN-acetamideShowed potential as an anticonvulsant agent.
Analog B 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dioneFused ring systemExhibited activity in a model for therapy-resistant epilepsy.
Analog C Pyrrolidine amide derivativeIntroduction of a rigid 4-phenylcinnamoyl groupResulted in a potent and selective NAAA inhibitor. acs.org
Analog D Pyrrolidine analog of LobelaneReplacement of piperidine (B6355638) with pyrrolidineAltered VMAT2 binding and functional inhibition.

Applications of S 2 3 Chlorophenyl Pyrrolidine As a Chiral Building Block and Pharmaceutical Intermediate

Role in the Synthesis of Complex Active Pharmaceutical Ingredients (APIs) and Drug Candidates

The (S)-2-(3-Chlorophenyl)pyrrolidine moiety is a key component in the construction of intricate APIs and drug candidates, valued for its ability to introduce specific stereochemistry and desirable physicochemical properties into the final molecule.

Precursor to Therapeutically Relevant Compounds

This compound serves as a crucial starting material or intermediate in the synthesis of various therapeutically relevant compounds. sigmaaldrich.comnih.gov The pyrrolidine (B122466) framework is a common feature in many pharmaceuticals, and the specific (S)-configuration and the 3-chlorophenyl substituent of this building block can be critical for achieving the desired biological activity and selectivity. nih.govnih.gov The synthesis of many complex drugs often involves the incorporation of a pre-formed chiral pyrrolidine ring to ensure the correct stereochemistry in the final product. mdpi.com This approach is frequently more efficient than establishing the chiral center at a later stage of the synthesis.

For instance, the pyrrolidine scaffold is found in drugs targeting a wide range of conditions, including those affecting the central nervous system, inflammation, and infectious diseases. nih.gov The presence of the chlorine atom on the phenyl ring can influence the compound's metabolic stability, lipophilicity, and binding interactions with its biological target.

Scaffold for the Design of Novel Biologically Active Compounds

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. nih.gov this compound, with its defined stereochemistry and substitution pattern, provides a robust foundation for developing new biologically active molecules. nih.govnih.govnih.govmdpi.comnih.gov Medicinal chemists utilize this scaffold to systematically explore structure-activity relationships (SAR) by modifying the pyrrolidine ring or the phenyl group. nih.gov

The non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space, which is crucial for effective interaction with biological targets. nih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring is a key feature, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. nih.gov For example, research into novel β3 adrenergic receptor agonists has utilized a pyrrolidine scaffold to constrain the flexible ethanolamine (B43304) core of earlier agonists, leading to improved selectivity and metabolic stability. nih.gov

Table 1: Examples of Biologically Active Scaffolds Based on the Pyrrolidine Ring

Scaffold TypeTherapeutic Area/TargetReference
Pyrrolidine-based inhibitorsNeuronal Nitric Oxide Synthase (nNOS) nih.gov
Pyrrolidine-2,5-dione derivativesAnticonvulsant and antinociceptive agents nih.gov
Pyrrolidine-2,3-dionesAnti-biofilm agents against S. aureus rsc.org
Pyrrolinyl spirooxindolesPotential inhibitors of HIV-1 nih.gov
2(3H)-PyrrolonesAnti-inflammatory and antimicrobial agents orientjchem.orgresearchgate.net

Utility in Asymmetric Catalysis and Chiral Ligand Design

The chiral nature of this compound makes it a valuable component in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. nih.govnih.gov

Chiral ligands are essential for modifying the reactivity and selectivity of metal catalysts, directing the reaction to preferentially form one enantiomer over the other. nih.gov Pyrrolidine derivatives, including those based on the this compound structure, are widely used as ligands for transition metals and as organocatalysts. nih.gov The development of new chiral ligands is crucial for expanding the scope and efficiency of asymmetric reactions. nih.gov

The synthesis of these ligands often starts from readily available chiral precursors, such as amino acids, to create a diverse range of structures that can be tailored for specific catalytic processes. nih.gov The pyrrolidine scaffold provides a rigid and stereochemically defined framework that is advantageous for creating effective chiral ligands. nih.gov The design of these ligands can range from C2-symmetric structures to non-symmetrical P,N-ligands, which have shown great success in various metal-catalyzed reactions. nih.gov

Development of Pyrrolidine-Based Hybrid Molecules in Medicinal Chemistry

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.gov This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. The pyrrolidine scaffold is an attractive component for creating such hybrid molecules due to its versatile chemistry and established biological relevance. nih.gov

Mechanistic Investigations in Reactions Involving S 2 3 Chlorophenyl Pyrrolidine

Reaction Pathway Elucidation for Key Synthesis Methodologies

The synthesis of pyrrolidine (B122466) rings, the core structure of (S)-2-(3-Chlorophenyl)pyrrolidine, can be achieved through various methodologies, each with its own distinct reaction pathway.

A common approach involves the cyclization of acyclic precursors. For instance, the synthesis of 2-substituted pyrrolidines can be accomplished from carbonyl compounds and 3-chloropropylamine. organic-chemistry.org Another method utilizes the reaction of donor-acceptor cyclopropanes with anilines or benzylamines, which act as 1,4-C,C-dielectrophiles and 1,1-dinucleophiles, respectively, to form pyrrolidin-2-ones. mdpi.com The nucleophilic ring-opening of these cyclopropanes often proceeds via an SN2-like mechanism, leading to an inversion of the absolute configuration at the chiral center. mdpi.com

Transition-metal-free intramolecular hydroamination/reduction of unactivated alkynes using Et3SiH and a catalytic amount of I2 provides another route to substituted pyrrolidines with high diastereoselectivity. organic-chemistry.org Mechanistic studies of similar reactions have indicated a syn-heteropalladation pathway when a palladium catalyst is employed. organic-chemistry.org Furthermore, the regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes using trifluoroacetic acid can yield 2,2-substituted pyrrolidines through a tertiary carbenium ion intermediate. organic-chemistry.org

A multi-step synthesis of 2-(3-Chlorophenyl)pyrrolidine (B1352048) has been described starting from a substituted benzoic acid. chemicalbook.com The key steps involve:

Reaction with thionyl chloride. chemicalbook.com

Treatment with sodium hydride in tetrahydrofuran (B95107). chemicalbook.com

Reaction with hydrogen chloride in tetrahydrofuran and water. chemicalbook.com

Reduction with sodium tetrahydroborate in methanol. chemicalbook.com

The table below summarizes various synthetic methods for pyrrolidine derivatives, highlighting the diversity of reaction pathways.

Method Key Reagents Proposed Intermediate/Mechanism Reference
From Carbonyls and 3-ChloropropylamineCarbonyl compounds, 3-chloropropylamineNot detailed organic-chemistry.org
From Donor-Acceptor CyclopropanesDonor-acceptor cyclopropanes, anilines/benzylamines, Ni(ClO4)2·6H2OSN2-like ring opening mdpi.com
Intramolecular Hydroamination/ReductionUnactivated alkynes, Et3SiH, I2Not detailed organic-chemistry.org
Pd-catalyzed CyclizationNot detailedsyn-Heteropalladation organic-chemistry.org
From Acylated Aminomethyl CyclopropanesAcylated aminomethyl cyclopropanes, trifluoroacetic acidTertiary carbenium ion organic-chemistry.org
Multi-step from Benzoic AcidSubstituted benzoic acid, thionyl chloride, sodium hydride, HCl, sodium tetrahydroborateNot detailed chemicalbook.com

Understanding Catalytic Cycles in Asymmetric Transformations

This compound and its derivatives are pivotal in asymmetric organocatalysis, a field that has seen significant growth. nih.gov A deep understanding of the catalytic cycles is essential for optimizing these transformations.

A prominent example is the "clip-cycle" synthesis of pyrrolidines. core.ac.ukresearchgate.net In this strategy, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via alkene metathesis. core.ac.uk This is followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine. core.ac.ukwhiterose.ac.uk Density Functional Theory (DFT) studies have supported the aza-Michael cyclization as the rate-determining and stereochemical-determining step. researchgate.netwhiterose.ac.uk

Another important catalytic system involves the use of silver and a chiral pyrrolidinopyridine (PPY) in a relay catalytic process. nih.gov This system has been successfully applied to the cycloisomerization/(2+3) cycloaddition of enynamides. nih.gov The proposed mechanism suggests that the silver catalyst facilitates the cycloisomerization to form an azadiene intermediate, while the chiral PPY catalyst converts a Morita-Baylis-Hillman (MBH) carbonate into an allylic ylide intermediate. nih.gov These two intermediates then undergo a (2+3) cycloaddition. nih.gov Control experiments have indicated that the reaction likely proceeds through a silver/PPY relay catalytic process, where both catalysts show good compatibility. nih.gov

The use of proline-derived organocatalysts, to which this compound is related, often involves the formation of key intermediates like enamines or iminium ions. nih.govmdpi.com For instance, in aldol (B89426) reactions, the catalyst reacts with a ketone or aldehyde to form an enamine, which then attacks the electrophile. Subsequent hydrolysis regenerates the catalyst and yields the product. mdpi.com The specific substituents on the pyrrolidine ring, such as the 3-chlorophenyl group, can influence the catalyst's activity and selectivity through steric and electronic effects within the transition state.

Catalytic System Reaction Type Proposed Catalytic Cycle Reference
Chiral Phosphoric AcidAsymmetric 'Clip-Cycle' SynthesisAlkene metathesis followed by intramolecular aza-Michael cyclization. core.ac.ukresearchgate.netwhiterose.ac.uk
Silver/Chiral Pyrrolidinopyridine (PPY)Cycloisomerization/(2+3) CycloadditionRelay catalysis involving Ag-catalyzed cycloisomerization and PPY-catalyzed ylide formation and cycloaddition. nih.gov
Proline-derived CatalystsAldol and Michael AdditionsFormation of enamine or iminium ion intermediates. nih.govmdpi.comnih.gov

Detailed Mechanisms of Stereochemical Control in Chiral Synthesis

The ability of this compound and related chiral catalysts to induce stereoselectivity is a cornerstone of their utility. The precise mechanism of stereochemical control is often elucidated through a combination of experimental studies and computational modeling.

In the asymmetric "clip-cycle" synthesis, the chiral phosphoric acid catalyst is responsible for controlling the stereochemistry of the intramolecular aza-Michael reaction. core.ac.ukwhiterose.ac.uk DFT studies have been instrumental in predicting the formation of the major enantiomer, highlighting the importance of the transition state geometry. researchgate.netwhiterose.ac.uk

For reactions involving proline-derived catalysts, the stereochemical outcome is often dictated by the conformation of the transition state assembly. mdpi.com For example, in aldol reactions catalyzed by prolinamides, the formation of a hydrogen-bonding network between the catalyst, substrates, and any additives can play a crucial role. mdpi.com The presence of additional stereocenters or functional groups on the catalyst, such as a hydroxyl group, can further influence the diastereoselectivity and enantioselectivity by creating a more rigid and defined transition state. mdpi.comnih.gov For instance, a trans-4-hydroxy-(S)-prolinamide was found to be an excellent catalyst, with the hydroxyl group likely participating in an intermolecular hydrogen-bonding network. mdpi.com

The "memory of chirality" is another fascinating mechanism for stereochemical control. In this approach, an intramolecular SN2' reaction of an α-amino ester enolate with an allylic halide can produce a functionalized pyrrolidine with excellent diastereoselectivity and enantioselectivity. researchgate.net This method relies on the influence of a single chiral center present in the substrate to construct a stereochemically enriched pyrrolidine in a single step. researchgate.net

Furthermore, the stereochemical stability of the catalyst itself is important. For certain chiral molecules, there can be a phenomenon of self-disproportionation of enantiomers (SDE), which can lead to an erroneous interpretation of the stereochemical outcome of a reaction. rsc.org This is a critical consideration in the synthesis and application of chiral sulfoxides and can be relevant to other classes of chiral compounds. rsc.org

The synthesis of new analogs, such as (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acids, often utilizes C(sp3)-H activation strategies. nih.gov The stereoselectivity in these reactions is controlled by the directing group and the palladium catalyst, leading to the formation of specific diastereomers. nih.gov Subsequent epimerization steps can be used to access other stereoisomers. nih.gov

Method/Catalyst Mechanism of Stereocontrol Key Factors Reference
Chiral Phosphoric Acid in 'Clip-Cycle'Transition state geometry in aza-Michael cyclizationDFT-predicted transition state core.ac.ukresearchgate.netwhiterose.ac.uk
Proline-derived CatalystsConformation of transition state assemblyHydrogen bonding networks, additional stereocenters mdpi.comnih.gov
Memory of ChiralityIntramolecular SN2' reactionInfluence of a single substrate chiral center researchgate.net
C(sp3)-H ActivationDirecting group and catalyst controlPalladium catalyst, directing group nih.gov

Advanced Analytical and Spectroscopic Characterization Relevant to S 2 3 Chlorophenyl Pyrrolidine

Enantiomeric Purity Determination Methods for Chiral Pyrrolidines

The assessment of enantiomeric purity is paramount for chiral compounds, as different enantiomers can exhibit distinct biological activities and chemical properties. libretexts.orgnih.gov For pyrrolidine (B122466) derivatives, several chromatographic and spectroscopic methods are employed to quantify the ratio of the desired enantiomer to its mirror image. organic-chemistry.orgrsc.orgrsc.org

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for the separation and quantification of enantiomers. nih.govjiangnan.edu.cn These methods rely on the use of chiral stationary phases (CSPs) that interact diastereoselectively with the enantiomers, leading to different retention times and allowing for their separation. nih.govhplc.eu

Chiral HPLC: For pyrrolidine-containing structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. jiangnan.edu.cn The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differential stability of these complexes results in the separation of the enantiomers. Method development often involves screening various chiral columns and optimizing the mobile phase composition (e.g., mixtures of alkanes and alcohols) and temperature to achieve baseline separation. hplc.eumdpi.com

Chiral GC: Chiral GC is another valuable technique, particularly for volatile and thermally stable compounds. gcms.cznih.gov Similar to chiral HPLC, it utilizes capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. jiangnan.edu.cngcms.cznih.gov For the analysis of pyrrolidines, which contain a secondary amine, derivatization may be necessary to improve volatility and chromatographic performance. sigmaaldrich.com This typically involves converting the amine into an amide or carbamate (B1207046) derivative using an achiral reagent before analysis on the chiral column. sigmaaldrich.com

Table 1: Exemplary Chiral Chromatography Conditions for Pyrrolidine Derivatives

ParameterChiral HPLCChiral GC
Stationary Phase Polysaccharide-based (e.g., Amylose, Cellulose derivatives)Cyclodextrin-based (e.g., derivatized β-cyclodextrin)
Mobile Phase/Carrier Gas Hexane/Isopropanol mixtures, often with additivesHigh-purity gases (e.g., Helium, Hydrogen)
Detection UV-Vis, Circular Dichroism (CD)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Derivatization Often not requiredMay be necessary for the amine group (e.g., acylation)

Other Chromatographic and Spectroscopic Techniques for Stereochemical Analysis

Beyond HPLC and GC, other techniques can provide valuable information regarding the stereochemistry of chiral pyrrolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): While standard NMR spectroscopy cannot distinguish between enantiomers, the addition of a chiral solvating agent (CSA) can induce chemical shift differences between the enantiomers. libretexts.org The CSA forms transient diastereomeric complexes with the enantiomers, leading to distinct NMR signals that can be integrated to determine the enantiomeric ratio. libretexts.orgrsc.org

Capillary Electrophoresis (CE): Chiral CE is an alternative separation technique that offers high efficiency and requires only small sample volumes. jiangnan.edu.cn Separation is achieved by adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte. The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under an electric field leads to their separation.

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of (S)-2-(3-Chlorophenyl)pyrrolidine. acgpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. chemicalbook.comresearchgate.net

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the 3-chlorophenyl group will appear in the aromatic region, while the protons of the pyrrolidine ring will be in the aliphatic region. researchgate.net

¹³C NMR: Shows the number of distinct carbon atoms in the molecule. The chemical shifts of the carbons in the chlorophenyl ring and the pyrrolidine ring will be characteristic. chemicalbook.com

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, further confirming the structure.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.govnist.gov

Electron Ionization (EI): This hard ionization technique can lead to extensive fragmentation, providing a characteristic fingerprint of the molecule. nih.gov

Electrospray Ionization (ESI): A softer ionization technique that typically produces a prominent protonated molecule [M+H]⁺, confirming the molecular weight. nih.govmassbank.eu Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to gain further structural insights. nih.gov The fragmentation of the pyrrolidine ring is a known process in mass spectrometry. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nist.gov

N-H Stretch: A characteristic absorption band for the secondary amine in the pyrrolidine ring is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C Stretches: Aromatic C=C stretching vibrations from the chlorophenyl ring will be observed in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A band corresponding to the C-Cl stretch is expected in the fingerprint region.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals in the aromatic region for the 3-chlorophenyl group and in the aliphatic region for the pyrrolidine ring protons.
¹³C NMR Resonances corresponding to the carbons of the 3-chlorophenyl group and the pyrrolidine ring.
Mass Spectrometry (ESI) A prominent [M+H]⁺ ion corresponding to the molecular weight of the compound.
Infrared Spectroscopy Characteristic absorption bands for N-H, aromatic C-H, aliphatic C-H, and C=C bonds.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netnih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the molecule. mdpi.com

For this compound, obtaining a suitable single crystal would allow for:

Absolute Configuration Confirmation: Using anomalous dispersion, the absolute stereochemistry at the chiral center (C2 of the pyrrolidine ring) can be unambiguously determined as (S). nih.gov

Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, including the puckering of the pyrrolidine ring and the relative orientation of the 3-chlorophenyl substituent. urfu.ru This information is valuable for understanding intermolecular interactions in the crystal lattice.

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of the compound or a suitable derivative. researchgate.net

Pharmacological Profiles and Target Interaction Studies of S 2 3 Chlorophenyl Pyrrolidine Derivatives

Modulation of Specific Biological Targets by Pyrrolidine (B122466) Derivatives

The interaction of pyrrolidine derivatives with specific biological targets, such as enzymes and receptors, is a key area of research for the development of novel therapeutic agents.

Enzyme Inhibition Studies

Pyrrolidine derivatives have been investigated for their potential to inhibit various enzymes implicated in disease pathogenesis.

Cyclooxygenase (COX): Certain compounds containing a chlorophenyl moiety have been shown to be highly selective inhibitors of cyclooxygenase-2 (COX-2). For instance, SC-236, which features a 4-chlorophenyl group, is a potent COX-2 inhibitor. nih.gov While not a direct derivative of (S)-2-(3-Chlorophenyl)pyrrolidine, this highlights the potential of the chlorophenyl group in targeting this enzyme.

Other Enzymes: The broader class of pyrrolidine derivatives has shown inhibitory activity against other enzymes. For example, some pyrrolidine derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting their potential in diabetes management. nih.gov Additionally, pyrrolidine-2,3-dione (B1313883) derivatives have been identified as novel inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis. nih.gov Research has also been conducted on 2,4-diaminopyrimidine (B92962) derivatives as inhibitors of dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi. nih.gov Furthermore, benzenesulfonamides incorporating a 1,2,3-triazole moiety with a chlorophenyl substituent have been shown to selectively inhibit carbonic anhydrase IX. nih.gov

Receptor Agonism and Antagonism Studies

The interaction of pyrrolidine derivatives with various receptors has been explored to modulate cellular signaling pathways.

Chemokine Receptors: Pyrrolone derivatives, which can be synthesized from starting materials like 3-chlorobenzaldehyde, have been identified as intracellular allosteric modulators of chemokine receptors CCR1 and CCR2. acs.org These receptors are involved in inflammatory responses, making their modulation a target for therapeutic intervention.

G-protein Coupled Receptor 40 (GPR40): GPR40 is a potential drug target for type 2 diabetes. While direct studies on this compound derivatives are not prominent, the development of potent and orally available GPR40 agonists, such as benzyloxyphenylpropanoic acid derivatives, underscores the therapeutic interest in this receptor. nih.govgoogle.com

Broad Spectrum Biological Activities Explored for Pyrrolidine Derivatives

Beyond specific enzyme and receptor interactions, pyrrolidine derivatives have been investigated for their broader biological effects, including anticancer, antidiabetic, and antimicrobial activities.

Anticancer Activity Research, Including Anti-Metastatic Potential

A variety of pyrrolidine-containing scaffolds have demonstrated promising anticancer properties.

Spirooxindole-pyrrolidine heterocyclic hybrids have been synthesized and evaluated for their anticancer activity against HepG2 cells. nih.gov These compounds have been shown to induce apoptosis through the generation of reactive oxygen species and the activation of caspases. nih.gov Similarly, highly functionalized spiropyrrolidine analogues have been found to induce caspase-dependent apoptosis in cancer cells. nih.gov Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have also been synthesized and have shown potential as anticancer agents. mdpi.com Furthermore, pyrrolo[3,2-c]pyridine derivatives have demonstrated inhibitory effects against FMS kinase, a target in certain cancers, and have shown antiproliferative activity against various cancer cell lines. nih.gov

Antidiabetic Activity Research

The potential of pyrrolidine derivatives in the management of diabetes has been an active area of research.

Novel pyrrolidine sulphonamide derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, with some compounds showing significant inhibitory effects on dipeptidyl peptidase-IV (DPP-IV). researchgate.net The inhibition of α-amylase and α-glucosidase by certain pyrrolidine derivatives further supports their potential as antidiabetic agents. nih.gov The development of GPR40 agonists also represents a promising avenue for new diabetes therapies. nih.govgoogle.com

Antimicrobial and Anti-Biofilm Activity Research

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrrolidine derivatives have shown potential in this area.

Pyrrolidine-2,3-diones have been identified as a class of compounds with the ability to inhibit and eradicate S. aureus biofilms. nih.gov These compounds have also demonstrated antimicrobial activity against P. aeruginosa by inhibiting PBP3. nih.gov The research into these scaffolds highlights the potential for developing new strategies to combat bacterial infections, particularly those associated with biofilms. nih.govnih.gov

Anticonvulsant Activity Research

Research into the anticonvulsant properties of this compound derivatives has identified promising candidates. A series of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide derivatives, which feature the core chlorophenyl-pyrrolidine structure, have been synthesized and evaluated in established preclinical models of epilepsy. mdpi.com

Initial screening of these compounds was conducted in the maximal electroshock (MES) and the 6 Hz psychomotor seizure tests in mice. mdpi.com The MES test is a model for generalized tonic-clonic seizures, while the 6 Hz test is a model for therapy-resistant partial seizures. Several compounds from the series containing a 3-chlorophenyl substituent on the pyrrolidine-2,5-dione ring displayed weak to notable anticonvulsant activity in these initial screens. mdpi.com

Further quantitative evaluation was performed for the most promising compounds to determine their median effective dose (ED₅₀). One of the most potent compounds identified was a 3-(2-chlorophenyl) derivative, which showed significantly more beneficial ED₅₀ values compared to the reference drug, valproic acid, in both the MES and 6 Hz tests. mdpi.com Specifically, the derivative (R,S)-1-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione was also active in the MES and 6 Hz seizure models. mdpi.com

The pyrrolidine-2,5-dione ring is a known pharmacophore in compounds active in the central nervous system, and its combination with a chlorophenyl moiety appears to be a viable strategy for developing new anticonvulsant agents. mdpi.com

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

Compound Reference Test Model Result
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) MES test ED₅₀ = 68.30 mg/kg
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) 6 Hz (32 mA) test ED₅₀ = 28.20 mg/kg
(R,S)-1-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione (Compound 14) MES, 6 Hz, scPTZ Showed significant anticonvulsant activity

Anti-Inflammatory Activity Research

The investigation into the anti-inflammatory properties of derivatives of this compound is not extensively documented in published research. While the broader class of pyrrolidine-containing compounds has been explored for various therapeutic effects, specific studies focusing on the anti-inflammatory potential of direct derivatives of this compound are limited.

However, research on structurally related compounds provides some context. For instance, certain diarylpyrroles have been synthesized and evaluated for analgesic and anti-inflammatory activity, with some compounds showing selective inhibition of cyclooxygenase-2 (COX-2). unina.it Additionally, a pyrrolidine-based agonist of the N-formyl peptide receptor (FPR), BMS-986235/LAR-1219, has demonstrated anti-inflammatory effects in a mouse model of heart failure. researchgate.netnih.gov These findings suggest that the pyrrolidine scaffold can be incorporated into molecules with anti-inflammatory potential, but direct evidence for derivatives of this compound remains scarce.

Antiviral Activity Research

Specific research on the antiviral activity of this compound derivatives is not widely available. The scientific literature does, however, contain studies on other heterocyclic systems that incorporate either a pyrrolidine or a chlorophenyl group, which have been investigated for antiviral properties.

For example, a study on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as potential inhibitors of the Zika virus (ZIKV) identified several active compounds. mdpi.com Notably, one of the structural features explored was a meta-chlorobenzylamine substituent at the 4-position of the pyrrolo[2,3-d]pyrimidine core. An analog containing this moiety, N-(3-Chlorobenzyl)-7-(2-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrated antiviral activity against ZIKV. mdpi.com While this compound is not a direct derivative of this compound, it highlights that the inclusion of a 3-chlorophenyl fragment can be compatible with antiviral activity in related nitrogen-containing heterocyclic scaffolds. Other research has focused on pyrrolidine-functionalized nucleoside analogs, though they have shown limited biological activity in antiviral assays. umn.edu

Computational Chemistry and Molecular Docking for Target Interaction Analysis and Lead Optimization

Computational chemistry and molecular docking are crucial tools for understanding the potential mechanisms of action and for optimizing the lead compounds in the this compound series. These studies help to predict how these molecules might interact with biological targets at a molecular level.

For the anticonvulsant derivatives of 3-(chlorophenyl)-pyrrolidine-2,5-dione, affinity studies were conducted to determine their most probable molecular targets. The most active compound was found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels, which is a common mechanism of action for many established anticonvulsant drugs. mdpi.com

In a separate study, a novel derivative, 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO), which contains a related chlorophenyl-pyrrolidinone structure, was analyzed through molecular docking against several protein targets. The study revealed its potential to interact with multiple enzymes and receptors. The strongest binding affinities were observed with cytochrome P450 enzymes CYP3A4 and CYP1A2. Moderate binding was predicted for the Muscarinic M2 and Serotonin 5-HT2B receptors, suggesting potential for neuroactive properties through multi-target modulation.

Another computational study focused on 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, evaluating its interaction with the MMP-2 metalloproteinase receptor, an enzyme involved in cancer progression. mdpi.com These docking calculations demonstrated how the triazole scaffold could establish hydrogen bond interactions with amino acids in the receptor's active site. mdpi.com

These computational findings are vital for guiding the rational design of new derivatives with improved potency and selectivity for specific biological targets.

Table 2: Molecular Docking Results for a Pyrrolidin-2-one Derivative (CDPO)

Protein Target Binding Affinity (kcal/mol) Inhibition Constant (Ki) (µM)
CYP3A4 -6.32 23.4
CYP1A2 -6.12 32.8
Muscarinic M2 -5.36 Not Specified
Serotonin 5-HT2B -5.14 Not Specified
Histamine H1 -3.04 Not Specified

Conclusion and Future Research Directions for S 2 3 Chlorophenyl Pyrrolidine

Summary of Key Achievements and Current Understanding in Research

Research into substituted pyrrolidines has yielded significant insights, forming a basis for the potential applications of (S)-2-(3-Chlorophenyl)pyrrolidine. The pyrrolidine (B122466) scaffold is a versatile building block used in the synthesis of drugs for a wide array of conditions, including diabetes, cancer, and viral infections like hepatitis C. mdpi.com

A key area of achievement has been in the field of central nervous system (CNS) disorders. Studies on closely related analogs, such as 3-(aryl)-pyrrolidine-2,5-diones, have demonstrated their potential as anticonvulsant and antinociceptive agents. nih.govmdpi.com Specifically, a series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamides were synthesized and evaluated in models of epilepsy, with several compounds showing potent anticonvulsant activity. mdpi.com This suggests that the 3-chlorophenyl substitution on the pyrrolidine ring is a favorable motif for CNS-active compounds.

Furthermore, the stereochemistry of the pyrrolidine ring is known to be critical for biological activity. The spatial orientation of substituents can dramatically alter the binding mode to enantioselective proteins, leading to different biological profiles for different stereoisomers. nih.govresearchgate.net The "(S)" configuration of this compound is therefore a crucial design element that will dictate its interactions with specific biological targets. The understanding that the pyrrolidine nucleus is a preferred scaffold in pharmaceutical science provides a strong rationale for its continued investigation. nih.gov

Emerging Synthetic Methodologies and Technologies for Chiral Pyrrolidines

The development of efficient and stereoselective synthetic methods is paramount for exploring the therapeutic potential of chiral molecules like this compound. Traditionally, many syntheses start from readily available chiral precursors like proline or 4-hydroxyproline. mdpi.comnih.gov However, recent advancements have provided a more diverse toolbox for creating functionalized chiral pyrrolidines.

Modern synthetic strategies are increasingly focused on efficiency, atom economy, and environmental sustainability. These include:

Asymmetric Organocatalysis : Chiral pyrrolidine derivatives themselves, such as proline and its derivatives, are powerful organocatalysts for various asymmetric transformations. mdpi.comrsc.org This approach avoids the use of metals and can efficiently create complex chiral molecules.

Multicomponent Reactions (MCRs) : MCRs allow for the synthesis of complex pyrrolidine derivatives in a single step from three or more starting materials, often utilizing techniques like 1,3-dipolar cycloaddition reactions. tandfonline.com This strategy is highly efficient for building molecular diversity.

Chemoenzymatic Cascades : The use of enzymes, such as amine transaminases (ATAs), in one-pot cascade reactions provides an environmentally friendly route to chiral amines and their cyclic analogs. acs.org These enzymatic methods can offer high enantioselectivity under mild conditions.

Continuous Flow Synthesis : Flow chemistry protocols enable rapid, scalable, and highly controlled synthesis of chiral pyrrolidines. rsc.org This technology has been used to create libraries of α-chiral pyrrolidines with high diastereoselectivity in very short reaction times, demonstrating its potential for industrial-scale production. rsc.org

Metathesis Reactions : Ring-closing enyne metathesis has emerged as an efficient method for preparing new pyrrolidine derivatives under mild conditions. acs.org

Synthetic MethodologyKey FeaturesPotential Application for this compound
Asymmetric Organocatalysis Metal-free, environmentally friendly, high enantioselectivity. mdpi.comSynthesis of derivatives by functionalizing the pyrrolidine ring.
Multicomponent Reactions High efficiency, builds complexity in a single step, ideal for library synthesis. tandfonline.comRapid generation of a diverse library of analogs for SAR studies.
Chemoenzymatic Cascades Green chemistry, high stereoselectivity, mild reaction conditions. acs.orgStereoselective synthesis of the core structure or related chiral amines.
Continuous Flow Synthesis Rapid, scalable, precise control over reaction parameters. rsc.orgLarge-scale production of the target compound or key intermediates.
Ring-Closing Metathesis Forms the heterocyclic ring efficiently from acyclic precursors. acs.orgAlternative synthetic route to the core pyrrolidine structure.

These emerging methodologies provide powerful tools for the efficient and stereocontrolled synthesis of this compound and its derivatives, facilitating deeper investigation into its structure-activity relationships.

Identification of Unexplored Biological Targets and Novel Therapeutic Applications

The broad biological activity of the pyrrolidine scaffold suggests that this compound could be active against a wide range of targets beyond those already explored for its close analogs. The structural features of this compound make it a candidate for investigation in several therapeutic areas.

Potential Therapeutic Areas and Targets:

Oncology : Pyrrolidine derivatives have been investigated as anticancer agents. For example, they have been developed as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target in B-cell mediated inflammatory diseases and cancers. nih.gov The this compound scaffold could be explored for its potential to inhibit kinases or other enzymes critical for cancer cell proliferation.

Infectious Diseases : The pyrrolidine ring is a core component of several antiviral drugs used to treat hepatitis C. mdpi.com Given the constant need for new antimicrobial and antiviral agents to combat resistance, screening this compound and its derivatives against viral proteases or bacterial enzymes like topoisomerase is a logical next step.

Neurodegenerative Diseases : Beyond anticonvulsant activity, pyrrolidine-based compounds could be relevant for diseases like Alzheimer's. Pyrrolidine derivatives have been designed as inhibitors of microtubule affinity-regulating kinases (MARKs), which are implicated in the pathology of Alzheimer's disease. nih.gov Others have been synthesized as inhibitors of neuronal nitric oxide synthase (nNOS), another target relevant to neurological disorders. nih.gov

Inflammatory Diseases : The chemokine receptor CXCR4, which plays a role in inflammation and cancer metastasis, has been targeted by (S)-pyrrolidine derivatives. nih.gov The anti-inflammatory potential of the this compound scaffold warrants investigation.

The search for novel therapeutics can also be guided by exploring new biological sources. Methylotrophs, a type of bacteria, have been identified as an underexplored source of natural products with significant potential to produce novel chemical scaffolds for drug discovery. hhs.gov

Future Directions in Structure-Guided Design and Optimization of Pyrrolidine-Based Compounds

Future research on this compound should leverage modern drug discovery tools to rationally design and optimize new therapeutic agents. Structure-guided design is a powerful strategy that uses high-resolution structural information to refine molecular interactions and improve potency and selectivity.

Key Future Strategies:

Computational Modeling and SAR : The conformational flexibility of the pyrrolidine ring, known as "pseudorotation," is a key determinant of its biological activity. nih.govresearchgate.net Computational modeling can be used to predict the preferred conformations of this compound and its derivatives. This information, combined with systematic structure-activity relationship (SAR) studies, will guide the design of analogs with improved properties.

Structure-Based Drug Design (SBDD) : Once a promising biological target is identified, obtaining co-crystal structures of the target protein with a pyrrolidine-based ligand is crucial. Techniques like X-ray crystallography and cryo-electron microscopy provide atomic-level details of the binding interactions. nih.govnih.gov This information allows medicinal chemists to make precise modifications to the ligand to enhance binding affinity and selectivity, as demonstrated in the development of inhibitors for the Trypanosoma cruzi proteasome and MARK kinases. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) : The this compound scaffold can be used as a starting point in FBDD. Modular synthetic platforms that allow for the elaboration of fragments in three dimensions can be employed to grow the initial fragment hit into a potent, lead-like molecule with desirable physicochemical properties. acs.org

Targeted Covalent Inhibitors and PROTACs : For certain targets, designing covalent inhibitors that form a permanent bond can lead to enhanced potency and duration of action. Another advanced strategy is the development of PROteolysis TArgeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein. The pyrrolidine scaffold could serve as a core element or a ligand for the target protein in such constructs. trippierlab.com

By integrating these advanced synthetic and drug design strategies, the full therapeutic potential of the this compound scaffold can be systematically explored and exploited to develop the next generation of innovative medicines.

Q & A

Basic: What are the common synthetic routes for (S)-2-(3-Chlorophenyl)pyrrolidine, and how is enantiomeric purity ensured?

The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the desired (S)-configuration. Key steps include:

  • Chiral auxiliary strategies : Using enantiopure starting materials or catalysts to induce stereoselectivity during ring closure or substitution reactions.
  • Resolution techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) to separate enantiomers .
  • Analytical validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (ee) >98% .

Advanced: How can researchers optimize reaction conditions to minimize racemization during this compound synthesis?

Racemization risks arise during nucleophilic substitution or high-temperature steps. Mitigation strategies include:

  • Low-temperature protocols : Conducting reactions below 0°C to preserve stereochemical integrity.
  • Proton-sparing bases : Using non-nucleophilic bases (e.g., DBU) to avoid proton exchange at stereogenic centers.
  • In-situ monitoring : Employing real-time NMR or Raman spectroscopy to detect early racemization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for pyrrolidine ring conformation).
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns for chlorine (3:1 35^{35}Cl/37^{37}Cl ratio) .
  • X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals, which can be challenging due to conformational flexibility .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Contradictions often stem from:

  • Enantiomeric impurities : Trace (R)-enantiomers may skew results; validate purity via chiral chromatography .
  • Assay variability : Standardize cell-based assays (e.g., uniform cell lines, incubation times) to reduce inter-lab variability.
  • SAR analysis : Compare substituent effects (e.g., 3-Cl vs. 4-F phenyl analogs) to isolate electronic vs. steric contributions .

Basic: What are the known structure-activity relationships (SAR) for this compound in receptor binding studies?

  • Chlorine position : 3-Cl on the phenyl ring enhances hydrophobic interactions with target pockets (e.g., dopamine receptors) compared to 2- or 4-substituted analogs.
  • Pyrrolidine rigidity : N-Methylation reduces conformational flexibility, potentially improving selectivity .

Advanced: How can computational modeling guide the design of this compound derivatives with improved pharmacokinetics?

  • Molecular docking : Predict binding modes to receptors (e.g., serotonin transporters) using software like AutoDock Vina.
  • QSAR models : Correlate logP, polar surface area, and substituent electronic parameters (Hammett constants) with bioavailability .
  • MD simulations : Assess metabolic stability by simulating CYP450 oxidation pathways .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS : Use a C18 column with ion-pairing agents (e.g., heptafluorobutyric acid) to enhance retention and sensitivity.
  • Sample preparation : Solid-phase extraction (SPE) to remove phospholipids and reduce matrix effects .

Advanced: What strategies address the poor aqueous solubility of this compound in in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups for transient hydrophilicity.
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance dissolution rates .

Basic: How does the 3-chlorophenyl substituent influence the compound’s metabolic stability?

  • CYP450 inhibition : The electron-withdrawing Cl group slows oxidative metabolism at the phenyl ring, extending half-life compared to non-halogenated analogs .

Advanced: How can researchers differentiate enantiomer-specific toxicity profiles of this compound vs. its (R)-form?

  • In vitro assays : Compare cytotoxicity in hepatocyte models (e.g., HepG2) using enantiopure samples.
  • Metabolomic profiling : Identify enantiomer-specific metabolites via UPLC-QTOF-MS .

Basic: What are the best practices for storing this compound to prevent degradation?

  • Conditions : Store at -20°C under inert gas (argon) in amber vials to avoid light-induced racemization or hydrolysis.
  • Stability testing : Monitor via accelerated stability studies (40°C/75% RH) over 4 weeks .

Advanced: What mechanistic insights explain contradictory results in this compound’s activity across kinase inhibition assays?

  • Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
  • Allosteric modulation : Use SPR or ITC to detect low-affinity interactions not captured in standard IC50_{50} assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.